N-quinolin-2-yloxolane-2-carboxamide
Description
N-Quinolin-2-yloxolane-2-carboxamide is a heterocyclic compound featuring a quinoline moiety linked via an amide bond to an oxolane (tetrahydrofuran) carboxamide group. Its molecular formula is C₁₅H₁₄N₂O₂ (calculated), with a molecular weight of 254.29 g/mol. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, such as antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-quinolin-2-yloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(12-6-3-9-18-12)16-13-8-7-10-4-1-2-5-11(10)15-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUGIHAAVLXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinolin-2-yloxolane-2-carboxamide typically involves the reaction of quinoline derivatives with oxolane and carboxamide precursors. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the high-yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high purity and yield. These methods may include the use of flow reactors and strong acids to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-quinolin-2-yloxolane-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while reduction reactions may produce quinoline-2-yl alcohols .
Scientific Research Applications
N-quinolin-2-yloxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-quinolin-2-yloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases, which are key regulators of cell survival and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-quinolin-2-yloxolane-2-carboxamide with three analogs:
Key Observations :
- Quinoxaline derivatives (e.g., quinoxaline-2-carboxamide) exhibit a bicyclic structure with two nitrogen atoms, enhancing electron-deficient character compared to quinoline’s single nitrogen .
- Oxolane vs. Aldehyde Functionality: The oxolane carboxamide in the target compound offers hydrogen-bonding capacity, whereas quinoxaline-2-carboxaldehyde’s aldehyde group may participate in Schiff base formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
